molecular formula C13H19FN2O3S B2950617 1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol CAS No. 1396799-73-7

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2950617
CAS No.: 1396799-73-7
M. Wt: 302.36
InChI Key: SYGOHHVGPGTGGU-UHFFFAOYSA-N
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Description

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-fluorobenzenesulfonyl group and a propan-2-ol moiety. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine, followed by the addition of propan-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to leakage of cytoplasmic components such as nucleic acids and proteins . This disruption is primarily due to the compound’s ability to integrate into the lipid bilayer and alter its properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to disrupt biological membranes sets it apart from other piperazine derivatives, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-11(17)10-15-5-7-16(8-6-15)20(18,19)13-4-2-3-12(14)9-13/h2-4,9,11,17H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGOHHVGPGTGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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